2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiadiazole ring and the phenoxy group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate halide or sulfonate ester.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by the reaction of a butanoic acid derivative with an amine, followed by coupling with the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonate esters, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Material Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-phenylacetamide: A related compound with a phenylacetamide moiety instead of the butanamide moiety.
2-phenoxy-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]butanamide: A similar compound with a methyl group instead of the propan-2-yl group.
Uniqueness
2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the propan-2-yl group and the specific arrangement of functional groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-4-12(20-11-8-6-5-7-9-11)13(19)16-15-18-17-14(21-15)10(2)3/h5-10,12H,4H2,1-3H3,(H,16,18,19) |
InChI Key |
KOPFADSCOAFRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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